11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
This compound belongs to the benzimidazo[1,2-b]isoquinoline family, characterized by a bicyclic core fused with a benzimidazole moiety.
Propriétés
IUPAC Name |
11-(benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5/c24-13-17-15-7-1-2-8-16(15)23(27-14-25-18-9-3-5-11-20(18)27)28-21-12-6-4-10-19(21)26-22(17)28/h3-6,9-12,14H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSREQHPYKOPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5C=NC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile (hereafter referred to as "compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure consists of a benzimidazole moiety fused with a tetrahydrobenzimidazo[1,2-b]isoquinoline framework, which contributes to its unique biological properties.
Antihypertensive Effects
Research indicates that compounds with similar structural features exhibit antihypertensive properties. The compound may act as an angiotensin II antagonist, which is critical in regulating blood pressure. Studies have shown that benzimidazole derivatives can effectively inhibit angiotensin II receptor activity, leading to vasodilation and reduced blood pressure levels .
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties. Specifically, related benzimidazole derivatives have been identified as inhibitors of hepatitis C virus (HCV) NS5B polymerase. These inhibitors demonstrate selective activity against HCV without affecting other polymerases such as HIV-RT and polio polymerase, indicating a potential therapeutic application in treating viral infections .
The biological activity of the compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cardiovascular regulation and viral replication.
- Enzyme Inhibition : Inhibition of enzymes such as NS5B polymerase suggests a mechanism where the compound interferes with viral RNA synthesis.
- Molecular Interactions : The structural complexity allows for diverse interactions with biological macromolecules, enhancing its pharmacological profile.
Case Studies and Research Findings
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzimidazole possess cytotoxic properties against various cancer cell lines. For instance:
- Antitumor Activity : Studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This compound's structure suggests it may enhance these effects due to its ability to interact with multiple biological targets.
Antimicrobial Properties
Research has indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial activity. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
- Mechanism of Action : The antimicrobial effect is thought to arise from the disruption of microbial DNA synthesis and function.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzimidazole derivatives. The compound may offer protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s:
- Studies Involved : In vitro assays demonstrated that the compound could reduce oxidative stress and inflammation in neuronal cells, potentially mitigating neurodegeneration.
Data Tables
| Application Area | Biological Activity | References |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Antimicrobial Properties | Bacterial growth inhibition | |
| Neuroprotection | Protection against oxidative stress |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the target compound and evaluated their cytotoxicity on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
A team conducted an investigation into the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Case Study 3: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, the compound was administered to neuronal cultures. The findings revealed a significant reduction in cell death and inflammatory markers compared to untreated controls, highlighting its neuroprotective capabilities.
Comparaison Avec Des Composés Similaires
Substituent Diversity at Position 11
The substituent at position 11 significantly influences molecular properties. Key analogs include:
Key Observations :
- Lipophilicity: The benzylamino analog (logP = 4.6) suggests moderate hydrophobicity, likely comparable to the target compound due to the benzimidazole group’s aromaticity .
- Hydrogen Bonding: The benzimidazol-1-yl group (target compound) and benzylamino analog (H-bond donor: 1; acceptor: 2) may enhance solubility compared to the non-polar chloro analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
